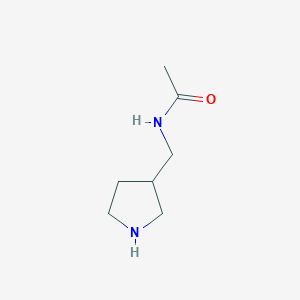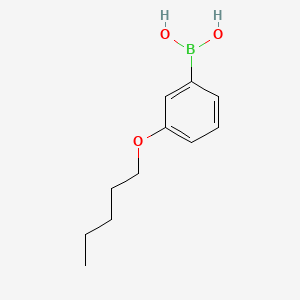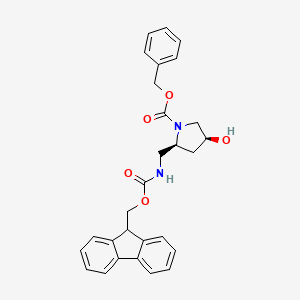
n-Butyl--d6 Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Butanol, also known as butan-1-ol or n-butanol, is a primary alcohol with the chemical formula C4H9OH and a linear structure . It occurs naturally as a minor product of the ethanol fermentation of sugars and other saccharides .
Synthesis Analysis
Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . An example of a particular alcohol and acid, n-butyl acetate is mainly produced by the acid-catalyzed esterification reaction of n-butanol with acetic acid .
Molecular Structure Analysis
The structure of n-butanol is linear, with the chemical formula C4H9OH . It is a primary alcohol, meaning the carbon atom that carries the -OH group is only attached to one alkyl group .
Chemical Reactions Analysis
Alcohols like n-butanol undergo several reactions. They can be converted into alkyl halides and tosylates . They can also be dehydrated to yield alkenes . The reactions of primary and secondary alcohols with SOCl2 and PBr3 take place by SN2 mechanisms .
Physical And Chemical Properties Analysis
n-Butanol is a colourless, refractive liquid with a characteristic alcohol-like odor . It has a density of 0.81 g/cm3, a melting point of -89.8 °C, and a boiling point of 117.7 °C . It is soluble in water at 73 g/L at 25 °C .
科学的研究の応用
- Application : Researchers have explored butanol production through fermentation from renewable biomass sources, such as lignocellulosic materials, corn stover, sugarcane bagasse, and algal biomass .
- Advancements : Recent studies focus on efficient butanol production from “designed” and modified biomass. Techniques like multistage continuous fermentation, metabolic flow changes, and product separation have improved yields .
- Usage : N-butanol constitutes 85% of its industrial use, primarily in varnish production. It serves as a solvent for nitrocellulose and is used in chemical and cosmetic industries .
- Catalysis : Researchers have investigated the esterification of n-butanol with acetic acid using functionalized room-temperature Brönsted acidic ionic liquids. These catalysts show promising efficiency in promoting the reaction .
- Monomer : Butyl acrylate, derived from n-butanol, serves as a monomer for producing polymers. These polymers find applications in various industries .
Biofuel Production
Industrial Solvent and Varnish Production
Esterification Reactions
Polymer Synthesis
Plasticizers and Butyl Esters
作用機序
Target of Action
n-Butyl alcohol, also known as n-butanol, primarily targets the enzyme Haloalkane dehalogenase . This enzyme, found in the organism Pseudomonas paucimobilis, catalyzes the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds, leading to the formation of the corresponding primary alcohols, halide ions, and protons .
Mode of Action
It is known that the interaction results in the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds . This process leads to the formation of primary alcohols, halide ions, and protons .
Biochemical Pathways
Research has shown that n-butanol can be produced via a novel pathway involving 2-oxoglutarate . This pathway was generated by a hypergraph algorithm and selected from an initial set of different routes by successively applying different filters, such as stoichiometric feasibility, size, and novelty .
Pharmacokinetics
It is known that ethanol, a similar alcohol, is rapidly absorbed from the gastrointestinal tract and distributed into the total body water compartment . Ethanol is primarily metabolized by hepatic alcohol dehydrogenase (ADH) and a microsomal enzyme, CYP2E1
Result of Action
It is known that n-butyl alcohol can cause central nervous disorders and irritation of the mucous membranes of the upper respiratory tract and eyes, which is accompanied by characteristic corneal changes . Allergic reactions on the skin to n-butyl alcohol are very rare and usually interpreted as cross-reactions .
Action Environment
The action, efficacy, and stability of n-Butyl alcohol can be influenced by various environmental factors. For instance, n-Butanol has been proposed as a substitute for diesel fuel and gasoline . It is produced in small quantities in nearly all fermentations, but species of Clostridium produce much higher yields of butanol . The environment, including the presence of other chemicals and the temperature, can influence the production and action of n-Butyl alcohol .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of n-Butyl-d6 Alcohol can be achieved through a series of reactions starting from a suitable precursor.", "Starting Materials": [ "n-Butyl-d6 Bromide", "Sodium Hydroxide (NaOH)", "Deuterium oxide (D2O)", "Ethanol (EtOH)", "Sulfuric acid (H2SO4)" ], "Reaction": [ "Step 1: n-Butyl-d6 Bromide is reacted with Sodium Hydroxide (NaOH) in Deuterium oxide (D2O) to form n-Butyl-d6 Alcohol and Sodium Bromide (NaBr).", "Step 2: The n-Butyl-d6 Alcohol is then purified by distillation under reduced pressure to remove any remaining water and impurities.", "Step 3: To increase the yield of n-Butyl-d6 Alcohol, a reflux reaction can be carried out using Ethanol (EtOH) and Sulfuric acid (H2SO4) as a catalyst. The mixture is heated under reflux for several hours until the reaction is complete.", "Step 4: The resulting mixture is then cooled and the n-Butyl-d6 Alcohol is isolated by distillation under reduced pressure." ] } | |
CAS番号 |
1219794-84-9 |
製品名 |
n-Butyl--d6 Alcohol |
分子式 |
C4H10O |
分子量 |
80.16 |
IUPAC名 |
1,1,2,2,3,3-hexadeuteriobutan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i2D2,3D2,4D2 |
InChIキー |
LRHPLDYGYMQRHN-PWDWWLAZSA-N |
SMILES |
CCCCO |
同義語 |
n-Butyl--d6 Alcohol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
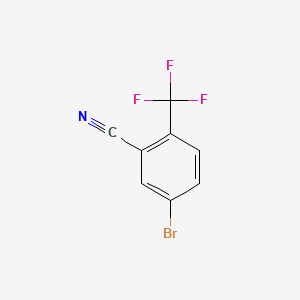
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)
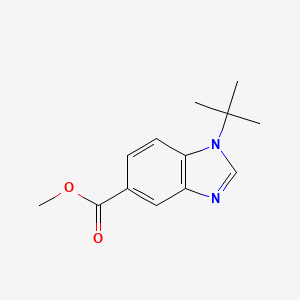
![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)
![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)
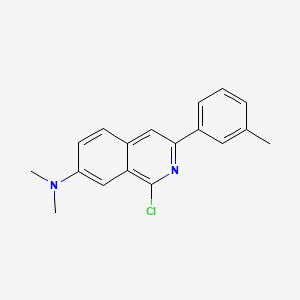
![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
